molecular formula C10H21N3O B7917424 (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one

Cat. No.: B7917424
M. Wt: 199.29 g/mol
InChI Key: JJGSXWPBPJHWPL-IENPIDJESA-N
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Description

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is a chemical compound with the molecular formula C9H18N2O2 It is known for its unique structure, which includes a piperidine ring substituted with dimethylamino and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-Amino-1-propanone with 3-dimethylamino-piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is unique due to its specific structural features and the presence of both amino and dimethylamino groups.

Properties

IUPAC Name

(2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGSXWPBPJHWPL-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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